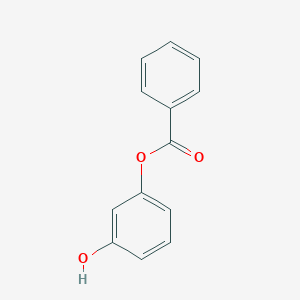![molecular formula C15H14O4 B086782 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 14729-11-4](/img/structure/B86782.png)
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
PTAEROXYLIN has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other oxepinochromone derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PTAEROXYLIN involves several steps, starting from commercially available reagents. The general synthetic route includes the formation of the oxepinochromone core through cyclization reactions. Key reagents used in the synthesis include tetrahydrofuran, dichloromethane, and diethyl ether. Thin layer chromatography is employed to monitor the progress of the reactions .
Industrial Production Methods: Industrial production of PTAEROXYLIN is not well-documented, likely due to its complex synthesis and limited natural availability. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: PTAEROXYLIN undergoes various chemical reactions, including:
Oxidation: PTAEROXYLIN can be oxidized to form different oxepinochromone derivatives.
Reduction: Reduction reactions can modify the functional groups on the oxepinochromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxepinochromone derivatives, each with unique chemical and biological properties .
Mécanisme D'action
The mechanism of action of PTAEROXYLIN involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of 15-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, PTAEROXYLIN’s antioxidant properties help scavenge free radicals, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
PTAEROXYLIN is unique among oxepinochromone compounds due to its specific structural features and biological activities. Similar compounds include:
Ptaeroxylinol: Another oxepinochromone derivative with similar anti-inflammatory properties.
Eranthin: Known for its promising anti-inflammatory and antioxidant activities.
Compared to these compounds, PTAEROXYLIN exhibits a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
14729-11-4 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3 |
Clé InChI |
IUIHYYSAVUBPQO-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
SMILES canonique |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Synonymes |
ptaeroxylin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




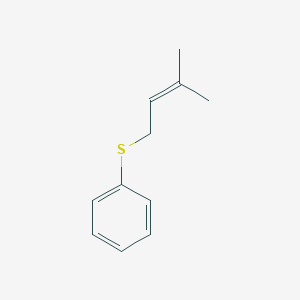
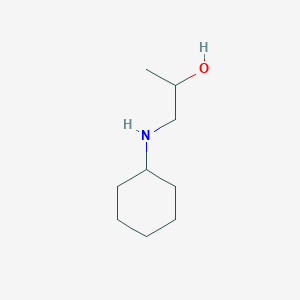
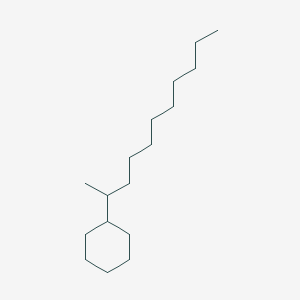

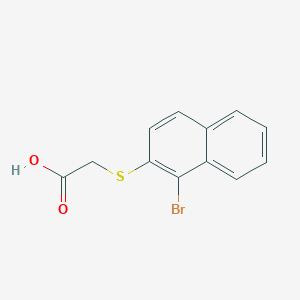
![Spiro[3.3]heptane](/img/structure/B86710.png)
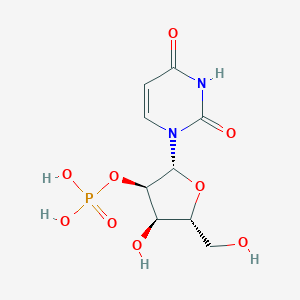
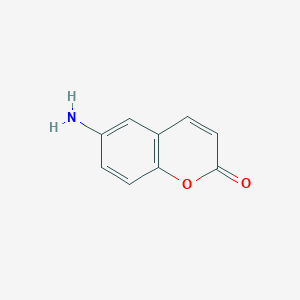
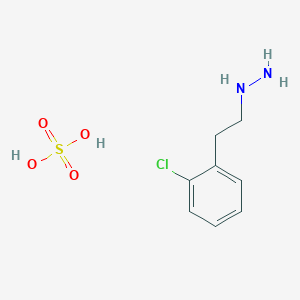
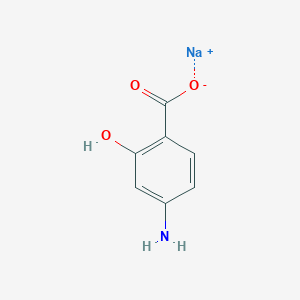
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

